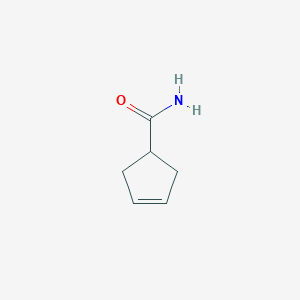

Cyclopent-3-enecarboxamide

Descripción general

Descripción

Cyclopent-3-enecarboxamide is an organic compound with the molecular formula C6H9NO It is characterized by a cyclopentene ring with a carboxamide group attached at the third position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Cyclopent-3-enecarboxamide can be synthesized through a triethylamine-promoted cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature. This method yields multifunctionalized cyclopent-3-enecarboxamides with high diastereoselectivity . Another approach involves the reaction of phenacylmalononitriles and chalcone o-enolates under similar conditions, which also produces functionalized cyclopent-3-enecarboxamides .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of common reagents like triethylamine and ethanol makes these methods feasible for larger-scale production.

Análisis De Reacciones Químicas

Types of Reactions

Cyclopent-3-enecarboxamide undergoes various chemical reactions, including:

Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming multifunctionalized derivatives.

Substitution Reactions: It can undergo substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Triethylamine: Used as a promoter in cycloaddition reactions.

Ethanol: Common solvent for reactions involving this compound.

Major Products Formed

Multifunctionalized Cyclopent-3-enecarboxamides: Formed through cycloaddition reactions.

2-Oxabicyclo[2.2.1]heptane Derivatives: Another product of cycloaddition reactions involving chalcone o-enolates.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Cyclopent-3-enecarboxamide derivatives have been investigated for their anticancer properties. Research indicates that certain modifications to the cyclopentene structure can enhance cytotoxicity against various cancer cell lines. For instance, studies have shown that introducing specific substituents can improve the selectivity and potency of these compounds against tumor cells while minimizing toxicity to normal cells .

Neuropharmacology

The compound has also been explored for its potential effects on neurotransmitter systems. This compound derivatives may interact with GABA receptors, which are crucial in regulating neuronal excitability. Investigations into their pharmacological profiles suggest that these compounds could serve as novel anxiolytic or anticonvulsant agents, providing alternatives to existing medications with fewer side effects .

Organic Synthesis

Building Block for Synthesis

this compound serves as a versatile building block in organic synthesis. Its reactive double bond allows for various transformations, including cycloaddition reactions and functional group modifications. This reactivity is particularly useful in synthesizing complex organic molecules, including natural products and pharmaceuticals .

Catalytic Applications

Recent studies have highlighted the use of this compound in catalytic processes. For example, it can be employed in rhodium-catalyzed reactions to produce chiral compounds with high enantioselectivity. The ability to form stable intermediates makes it an attractive candidate for developing new catalytic methodologies in asymmetric synthesis .

Materials Science

Polymer Chemistry

In materials science, this compound has been investigated as a monomer for polymerization processes. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has shown that polymers derived from this compound exhibit improved performance in applications such as coatings and adhesives .

Nanomaterials Development

The compound's unique structure has also led to its exploration in nanomaterials development. This compound derivatives can be functionalized to create nanostructures with specific electronic or optical properties, making them suitable for applications in sensors and electronic devices .

Summary Table of Applications

| Application Area | Specific Use | Research Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Enhanced cytotoxicity against cancer cell lines |

| Neuropharmacological effects | Potential anxiolytic and anticonvulsant properties | |

| Organic Synthesis | Building block for complex organic molecules | Useful in cycloaddition and functional group modifications |

| Catalytic applications | High enantioselectivity in rhodium-catalyzed reactions | |

| Materials Science | Monomer for polymerization | Improved thermal stability and mechanical properties |

| Nanomaterials development | Functionalized for specific electronic/optical properties |

Mecanismo De Acción

The mechanism by which cyclopent-3-enecarboxamide exerts its effects involves its ability to participate in cycloaddition and substitution reactions. These reactions allow it to form complex structures that can interact with various molecular targets. The specific pathways and molecular targets depend on the context of its application, such as in biochemical or pharmaceutical research .

Comparación Con Compuestos Similares

Similar Compounds

Cyclopent-3-ene-1-carboxylic Acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

Cyclopent-3-ene-1-carboxaldehyde: Contains an aldehyde group instead of a carboxamide group.

Uniqueness

Cyclopent-3-enecarboxamide is unique due to its multifunctional nature and high diastereoselectivity in reactions. This makes it a valuable compound for synthesizing complex organic molecules with specific stereochemistry .

Actividad Biológica

Cyclopent-3-enecarboxamide, a compound with the molecular formula CHNO, has garnered attention in recent research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Weight : 111.14 g/mol

- CAS Number : 50494-42-3

- Structure : this compound features a cyclopentene ring with a carboxamide functional group, which contributes to its reactivity and biological properties.

This compound exhibits biological activity primarily through enzyme inhibition. The compound interacts with specific enzymes involved in metabolic pathways, leading to various biological effects. Key mechanisms include:

- Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their activity. This mechanism is crucial for its potential therapeutic applications in diseases where enzyme regulation is necessary.

- Metabolic Pathway Modulation : By affecting enzyme activity, this compound can alter metabolic pathways, which may have implications in conditions such as cancer and inflammation .

Anticancer Properties

Research indicates that this compound may have anticancer properties. A study highlighted its effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound's ability to target specific molecular pathways involved in cancer progression makes it a candidate for further drug development .

Anti-inflammatory Effects

In addition to its anticancer potential, this compound has shown promise as an anti-inflammatory agent. It appears to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators, suggesting its utility in treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Enzyme Inhibition | Targets specific metabolic enzymes |

Case Study 1: Anticancer Activity

A recent study investigated the effects of this compound on human breast cancer cells (MCF-7). The results showed that treatment with the compound resulted in a significant decrease in cell viability and an increase in apoptotic markers compared to untreated controls. The study concluded that this compound could serve as a lead compound for developing new anticancer therapies.

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory effects of this compound in a rat model of arthritis. The compound was administered over four weeks, resulting in reduced swelling and pain scores compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals, supporting its role as an anti-inflammatory agent .

Propiedades

IUPAC Name |

cyclopent-3-ene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c7-6(8)5-3-1-2-4-5/h1-2,5H,3-4H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVPVECZALBQBJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649982 | |

| Record name | Cyclopent-3-ene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50494-42-3 | |

| Record name | Cyclopent-3-ene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of 2-Dichloromethyl-N-ethyl-5-(1-phenylsilolan-1-yl)cyclopent-3-enecarboxamide revealed by the study?

A1: The study utilized X-ray crystallography to elucidate the molecular structure of 2-Dichloromethyl-N-ethyl-5-(1-phenylsilolan-1-yl)this compound. Key findings include:

- Intermolecular Hydrogen Bonding: The compound exhibits intermolecular hydrogen bonding between the NH group of the amide and the carbonyl oxygen atom. This interaction leads to the formation of chains of molecules within the crystal lattice [].

- Spatial Orientation: The phenyl ring and the silolane ring are not coplanar. They are oriented at a dihedral angle of 50.5° []. Similarly, the phenyl ring is at an angle of 49.74° with respect to the cyclopentyl moiety []. This non-planar arrangement could have implications for the compound's potential interactions with other molecules.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.